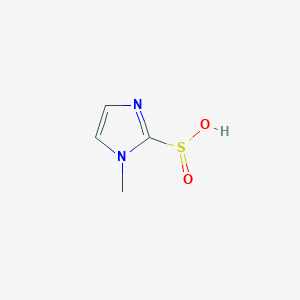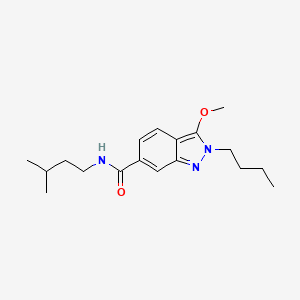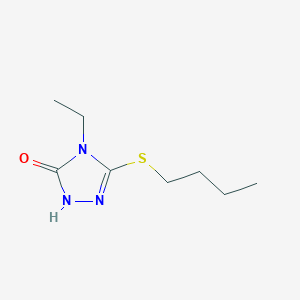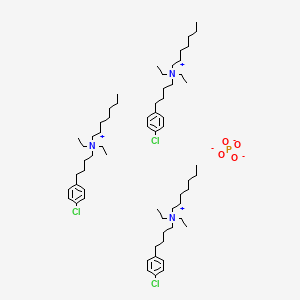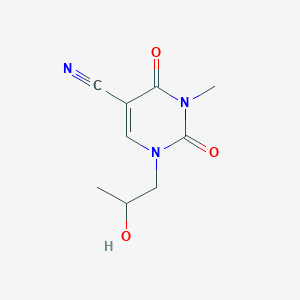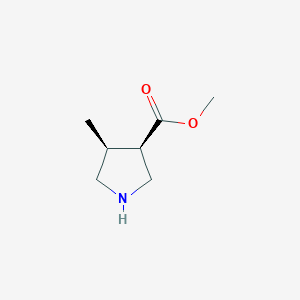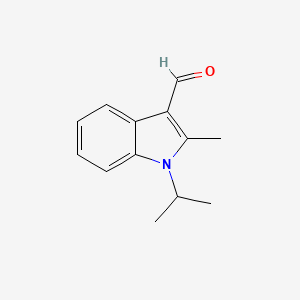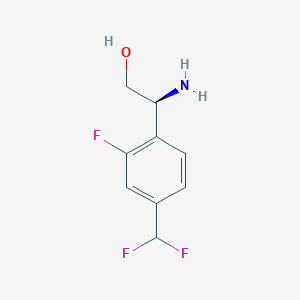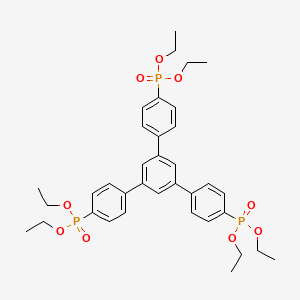
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene is an organic compound with the molecular formula C36H45O9P3. It is a tritopic ligand, meaning it has three binding sites, which makes it useful in various chemical applications, particularly in the formation of complex structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tris(4-bromophenyl)benzene with diethyl phosphite under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can be used in Heck or Suzuki coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.
Major Products
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted aromatic compounds.
Coupling Reactions: Complex organic frameworks and polymers.
科学的研究の応用
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of MOFs and COFs, which have applications in gas storage, separation, and catalysis.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to hydrolysis.
作用機序
The mechanism of action of 1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene involves its ability to form strong coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can interact with various molecular targets, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates through its coordination with metal centers.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)benzene: Similar structure but with hydroxyl groups instead of diethoxyphosphoryl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, making it more acidic and suitable for different types of coordination chemistry.
1,3,5-Tris(4-aminophenyl)benzene: Features amino groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
1,3,5-Tris(4-diethoxyphosphorylphenyl)benzene is unique due to its diethoxyphosphoryl groups, which provide distinct electronic and steric properties. These groups enhance the compound’s ability to form stable complexes with metal ions and contribute to its versatility in various chemical applications.
特性
分子式 |
C36H45O9P3 |
|---|---|
分子量 |
714.7 g/mol |
IUPAC名 |
1,3,5-tris(4-diethoxyphosphorylphenyl)benzene |
InChI |
InChI=1S/C36H45O9P3/c1-7-40-46(37,41-8-2)34-19-13-28(14-20-34)31-25-32(29-15-21-35(22-16-29)47(38,42-9-3)43-10-4)27-33(26-31)30-17-23-36(24-18-30)48(39,44-11-5)45-12-6/h13-27H,7-12H2,1-6H3 |
InChIキー |
UYKNALMJXDBTGL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(OCC)OCC)C4=CC=C(C=C4)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


